molecular formula C23H22BrNO3 B2669758 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide CAS No. 1396884-01-7

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2669758
CAS No.: 1396884-01-7
M. Wt: 440.337
InChI Key: QJDPTEIGMMHWOI-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide (CAS 1396884-01-7) is a synthetic benzamide derivative with a molecular weight of 440.3 g/mol. This compound is characterized by a biphenyl core, a 2-hydroxypropyl side chain, and halogen (bromo) and methoxy substituents on the benzamide ring. The structural combination is strategically designed for research applications; the biphenyl moiety is known to enhance hydrophobic interactions with protein targets, while the hydroxypropyl chain can improve solubility and provide a site for hydrogen bonding. The bromo and methoxy groups are key for modulating the compound's electronic and steric properties, which can fine-tune its biological activity and binding affinity. Preliminary research on this compound and its structural analogs indicates promising biological activities, particularly in the fields of antimicrobial and anticancer research. Studies on similar benzamide derivatives have demonstrated significant activity against Gram-positive bacteria, including challenging strains like Staphylococcus aureus . In anticancer assays, related compounds have shown potent antiproliferative effects against human colorectal carcinoma cell lines (HCT116), with some derivatives exhibiting IC50 values in the low micromolar range, surpassing the efficacy of standard agents like 5-fluorouracil in preliminary models. The proposed mechanism of action for this class of compounds involves the binding to hydrophobic pockets on specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom on the benzamide ring may also make the molecule amenable to further synthetic modification via nucleophilic substitution reactions, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO3/c1-23(27,15-25-22(26)20-14-19(28-2)12-13-21(20)24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,27H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDPTEIGMMHWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the biphenyl intermediate: This can be achieved through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst and a base.

    Introduction of the hydroxypropyl group: The biphenyl intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.

    Bromination and methoxylation: The resulting compound is then brominated using a brominating agent like N-bromosuccinimide (NBS) and methoxylated using a methoxy group donor such as dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and bromination steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Performed in the presence of oxidizing agents like chromium trioxide in acidic conditions.

    Reduction: Conducted using strong reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Yields substituted derivatives with various functional groups.

    Oxidation: Produces carbonyl-containing compounds.

    Reduction: Results in amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is C24H25BrN2O3, with a molecular weight of approximately 455.37 g/mol. The compound features a biphenyl moiety, which is known for enhancing biological activity due to its structural properties.

Research indicates that compounds similar to this compound exhibit promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

A study evaluating various benzamide derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 3.11 µM against various strains such as Staphylococcus aureus and Escherichia coli . The presence of the biphenyl group is believed to enhance the interaction with bacterial membranes, leading to increased efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds structurally related to it have shown IC50 values in the low micromolar range against human colorectal carcinoma cell lines (HCT116), indicating strong antiproliferative effects. For example, some derivatives achieved IC50 values lower than that of standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds have been synthesized and evaluated:

StudyCompoundActivityMIC/IC50
Study 1Benzamide Derivative AAntimicrobialMIC = 1.27 µM
Study 2Benzamide Derivative BAnticancer (HCT116)IC50 = 4.53 µM
Study 3Benzamide Derivative CAntimicrobial & AnticancerMIC = 2.60 µM; IC50 = 5.81 µM

These findings collectively indicate that modifications to the benzamide structure can lead to enhanced biological activity.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the biphenyl and benzamide moieties suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing structural motifs with N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide, including halogenated benzamides, biphenyl-containing amides, and synthetic methodologies.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Pharmacological Relevance (Inferred)
Target Compound Biphenyl-linked benzamide 2-Bromo-5-methoxy, 2-hydroxypropyl Potential CNS or anti-inflammatory activity (analogous to flurbiprofen derivatives)
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Biphenyl-linked propanamide 2-Fluoro, propanamide side chain Derived from flurbiprofen; anti-inflammatory/analgesic applications
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Halogenated benzamide 4-Bromo, 5-fluoro, trifluoropropoxy Likely designed for metabolic stability and target affinity (e.g., kinase inhibition)

Key Observations :

  • Halogenation : The target compound’s 2-bromo-5-methoxy substitution contrasts with the 2-fluoro () and 4-bromo-5-fluoro () patterns. Bromine’s larger atomic radius may enhance van der Waals interactions compared to fluorine, while methoxy groups improve solubility via hydrogen bonding .
  • Biphenyl vs.

Key Observations :

  • employs acyl chloride activation, which is efficient but less tolerant of sensitive functional groups like hydroxyls .
  • Yield Optimization : achieves 90% yield via acyl chloride intermediates, suggesting that similar approaches (e.g., in situ chloride generation) might benefit the target compound’s synthesis if hydroxyl groups are protected .
Electronic and Steric Effects
  • Bromo vs. Fluoro : Bromine’s electron-withdrawing nature and larger size may enhance binding to hydrophobic pockets compared to fluorine. Methoxy groups (electron-donating) could counterbalance bromine’s electronic effects, improving solubility .
  • Hydroxypropyl vs.

Research Implications and Gaps

  • Pharmacological Profiling : While links biphenyl-amides to anti-inflammatory activity (via flurbiprofen derivatives), the target compound’s bromo-methoxy substitution warrants specific assays for cytotoxicity and target engagement.
  • Synthetic Challenges : The hydroxyl group in the target compound may necessitate protective strategies (e.g., silylation) during coupling reactions to avoid side reactions .

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl group, a hydroxypropyl chain, and a brominated methoxybenzamide moiety. The structural complexity allows for diverse interactions with biological targets.

Component Description
Biphenyl GroupEnhances hydrophobic interactions with proteins.
Hydroxypropyl ChainProvides solubility and potential for hydrogen bonding.
Brominated MethoxybenzamideMay influence binding affinity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Biphenyl Intermediate : Achieved through a Suzuki coupling reaction between bromobenzene and phenylboronic acid.
  • Hydroxypropylation : The biphenyl intermediate is reacted with an epoxide such as propylene oxide to introduce the hydroxypropyl group.
  • Brominated Methoxybenzamide Formation : The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 2-bromo-5-methoxybenzoic acid chloride in the presence of a base like triethylamine.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through modulation of signaling pathways associated with cell survival and death.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be facilitated by the bromine atom's electronegativity and the hydrophobic character of the biphenyl moiety.

The mechanism of action is believed to involve:

  • Binding to Hydrophobic Pockets : The biphenyl group enhances binding to hydrophobic regions within target proteins, potentially stabilizing or destabilizing their conformations.
  • Hydrogen Bonding : The hydroxypropyl chain may form hydrogen bonds with active site residues in enzymes or receptors, influencing their activity.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antitumor Activity : A study demonstrated that related benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for further development as anticancer agents .
  • Enzyme Interaction Studies : Research on structurally similar compounds revealed that modifications in the aromatic system could enhance selectivity for certain enzymes involved in metabolic pathways .
  • In Vivo Studies : Animal model studies indicated that compounds with similar structures could effectively reduce tumor growth in xenograft models, supporting the need for further exploration into their therapeutic applications .

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